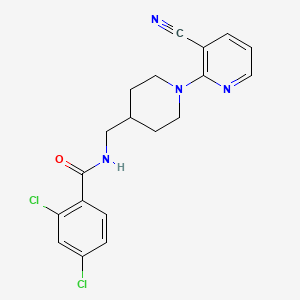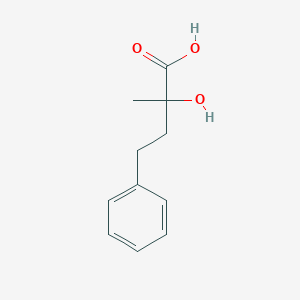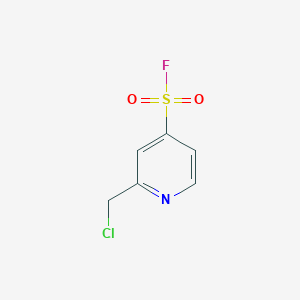
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid is a chiral compound featuring a cyclopropyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the oxolane ring or the propanoic acid moiety, resulting in the formation of alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are commonly employed.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxolane ring contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
類似化合物との比較
Spirocyclic Oxindoles: These compounds share the spirocyclic structure and have applications in medicinal chemistry.
Cyclopropane-Containing Natural Products: These compounds exhibit similar reactivity and are used in organic synthesis and drug development.
Spiropyrans: Known for their photochromic properties, these compounds are used in smart materials and molecular switches.
Uniqueness: (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid is unique due to its combination of a cyclopropyl group, oxolane ring, and propanoic acid moiety, which imparts distinct chemical and biological properties. Its chiral nature also adds to its potential for stereoselective applications.
特性
IUPAC Name |
(2S)-2-(5-cyclopropyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(10(11)12)8-4-5-9(13-8)7-2-3-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSTNRHLSVZST-GVWIPJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(O1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)
![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2948597.png)


![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)


![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)



